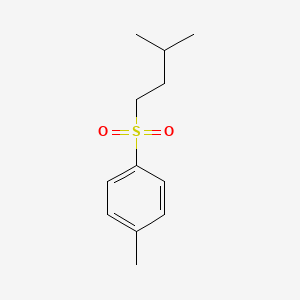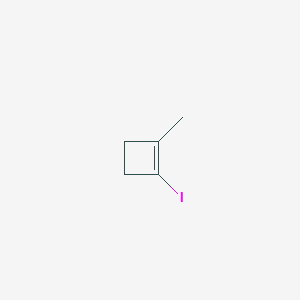
Cyclobutene, 1-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutene, 1-iodo-2-methyl- is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The compound is characterized by a four-membered ring with an iodine atom and a methyl group attached to it. This unique structure imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutene derivatives, including Cyclobutene, 1-iodo-2-methyl-, can be achieved through various methods. One common approach involves the ring expansion of cyclopropyl N-tosylhydrazone using a rhodium-catalyzed reaction. This method allows for the formation of monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the rhodium (II) carbene intermediate .
Another method involves the isomerization of cyclobutylidene precursors using a decatungstate polyanion photocatalyst and a cobaloxime co-catalyst. This reaction induces ring strain, leading to the formation of cyclobutene building blocks .
Industrial Production Methods
Industrial production of Cyclobutene, 1-iodo-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, reaction temperature, and solvent systems are crucial factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutene, 1-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions with alkenes or alkynes to form larger ring structures.
Oxidation and Reduction Reactions: The double bond in the cyclobutene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in polar solvents like acetone or dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Catalysts like rhodium or gold complexes are employed to facilitate the cycloaddition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclobutene derivatives.
Cycloaddition: The products are typically larger cyclic compounds with increased ring size.
Oxidation: The products include diols or other oxygenated derivatives of cyclobutene.
Aplicaciones Científicas De Investigación
Cyclobutene, 1-iodo-2-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclobutene, 1-iodo-2-methyl- involves its reactivity towards various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form larger ring structures through a concerted mechanism .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene: The parent compound without any substituents.
Cyclobutene, 1-methyl-: A similar compound with a methyl group but no iodine atom.
Cyclobutene, 1-iodo-: A compound with an iodine atom but no methyl group.
Uniqueness
Cyclobutene, 1-iodo-2-methyl- is unique due to the presence of both an iodine atom and a methyl group on the cyclobutene ring. This combination imparts distinct reactivity and chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
92144-00-8 |
|---|---|
Fórmula molecular |
C5H7I |
Peso molecular |
194.01 g/mol |
Nombre IUPAC |
1-iodo-2-methylcyclobutene |
InChI |
InChI=1S/C5H7I/c1-4-2-3-5(4)6/h2-3H2,1H3 |
Clave InChI |
IIAMVVSQXFKVPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


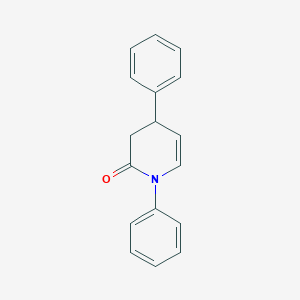
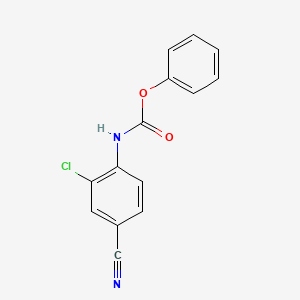
![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)


![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)
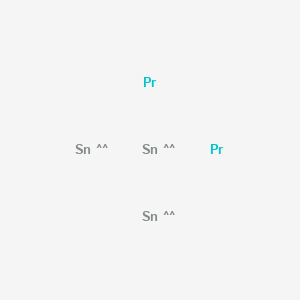
![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
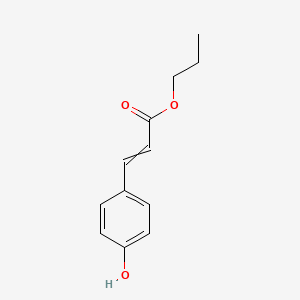
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
